

Revolutionizing Drug Discovery: A Tailor-Made Course on AI-Powered Preclinical Development

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Compound of Interest

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[City, State] – [Date] – In a significant step towards accelerating therapeutic innovation, a new tailor-made course proposal has been developed for funding under the New Industrialisation and Technology Training Programme (**NITTP**). This intensive training program, "Accelerating Drug Discovery: An Integrated Approach to Preclinical Development," is meticulously designed for researchers, scientists, and drug development professionals in Hong Kong. The course will equip participants with cutting-edge knowledge and practical skills in advanced preclinical research methodologies, with a special focus on the integration of artificial intelligence (AI) to streamline the drug discovery pipeline.

The program directly addresses the **NITTP**'s objective of promoting advanced technologies not yet widely adopted in Hong Kong to benefit the local economy.^[1] By fostering expertise in next-generation drug development techniques, this course aims to enhance the competitive advantage of Hong Kong's biotechnology and pharmaceutical sectors. The curriculum is structured to provide a comprehensive understanding of the entire preclinical process, from target identification to investigational new drug (IND) application.

Application Notes and Protocols

This document provides a detailed overview of the proposed tailor-made course for **NITTP** funding.

Course Rationale and Objectives

The pharmaceutical industry is undergoing a paradigm shift, with AI and other advanced technologies playing an increasingly pivotal role in expediting the traditionally long and costly drug development process.^[2] This course is designed to bridge the current skills gap and empower Hong Kong's scientific workforce with the expertise to leverage these innovations.

Primary Objectives:

- To provide a comprehensive understanding of the modern preclinical drug development workflow.
- To equip participants with the practical skills to design, execute, and interpret key preclinical experiments.
- To introduce the application of artificial intelligence and machine learning in identifying novel drug targets and predicting compound efficacy and toxicity.
- To familiarize participants with the regulatory requirements for advancing a drug candidate from preclinical research to clinical trials.

Target Audience

This course is specifically designed for professionals actively involved in drug discovery and development within a Hong Kong-registered company.^[3] The ideal participants include:

- Research Scientists
- Pharmacologists
- Toxicologists
- Medicinal Chemists
- Project Managers in pharmaceutical and biotechnology companies.

Nominated employees must be Hong Kong permanent residents with a relevant background in life sciences or a related discipline.^[3]

Course Curriculum and Structure

The course will be delivered over a structured period, combining theoretical lectures, interactive workshops, and hands-on data analysis sessions.

Module	Title	Duration (Hours)	Key Learning Outcomes
1	Fundamentals of Preclinical Drug Development	8	Understand the stages of drug discovery, target validation, and lead optimization.
2	Key Signaling Pathways in Drug Discovery	12	In-depth knowledge of major signaling pathways (e.g., MAPK, PI3K/Akt) as drug targets. [4]
3	In Vitro and In Vivo Experimental Models	16	Design and execution of cell-based assays and animal studies for efficacy and safety assessment.
4	Introduction to AI in Drug Discovery	12	Understanding the application of AI in target identification, virtual screening, and predictive toxicology. [2] [3]
5	Regulatory Affairs for Preclinical Research	8	Navigating the regulatory landscape for IND submissions.

Trainer Qualifications

The course will be led by a team of experienced scientists and industry experts with a proven track record in drug development and bioinformatics. As per **NITTP** requirements, at most three

trainers may be assigned to teach a module.

Assessment and Certification

Participant understanding and skill acquisition will be assessed through a combination of in-course assignments, a final project, and a comprehensive examination. Upon successful completion, participants will receive a certificate of completion.

Budget and Funding Request

The total course fee will be determined based on the number of participants and will adhere to the **NITTP's** 1:1 matching basis for funding.^[1] A detailed budget breakdown will be provided in the official application, covering trainer fees, course materials, and administrative costs. For courses charging over HK\$20,000 per person and lasting more than one month, fees will be collected in monthly installments where practicable.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol outlines a standard procedure for assessing the cytotoxic effects of a drug candidate on cancer cell lines.

Materials:

- 96-well plates
- Cancer cell line (e.g., HeLa)
- Complete growth medium (e.g., DMEM with 10% FBS)
- Drug candidate stock solution
- MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
- DMSO (Dimethyl sulfoxide)
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
- Prepare serial dilutions of the drug candidate in the complete growth medium.
- Remove the old medium from the wells and add 100 μ L of the drug dilutions. Include a vehicle control (medium with the same concentration of the drug solvent).
- Incubate the plate for 48 hours.
- Add 10 μ L of MTT reagent to each well and incubate for 4 hours.
- Remove the medium and add 100 μ L of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: Western Blotting for Protein Expression Analysis

This protocol describes the detection and quantification of a specific target protein in cells treated with a drug candidate.

Materials:

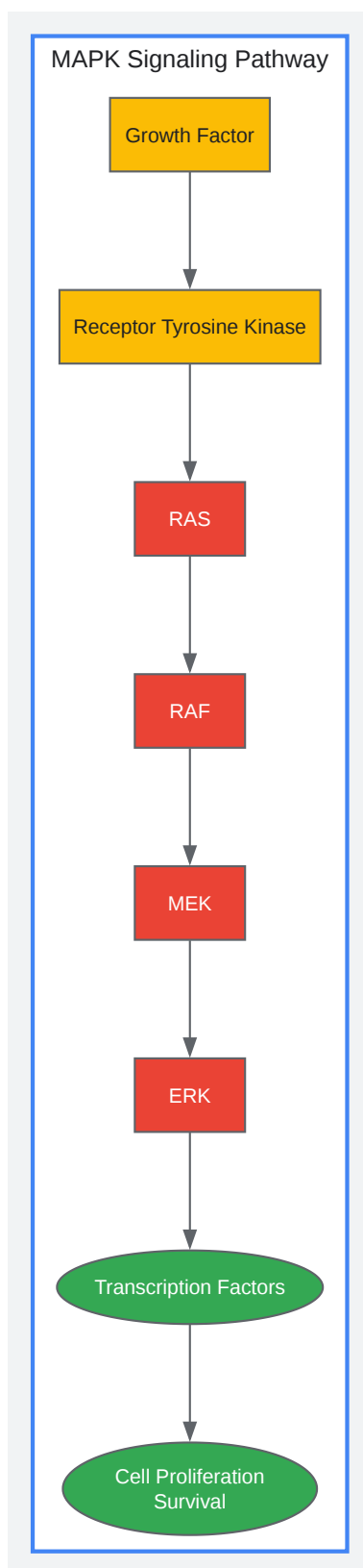
- Cell lysates
- SDS-PAGE gels
- Transfer buffer
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk in TBST)

- Primary antibody against the target protein
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

Procedure:

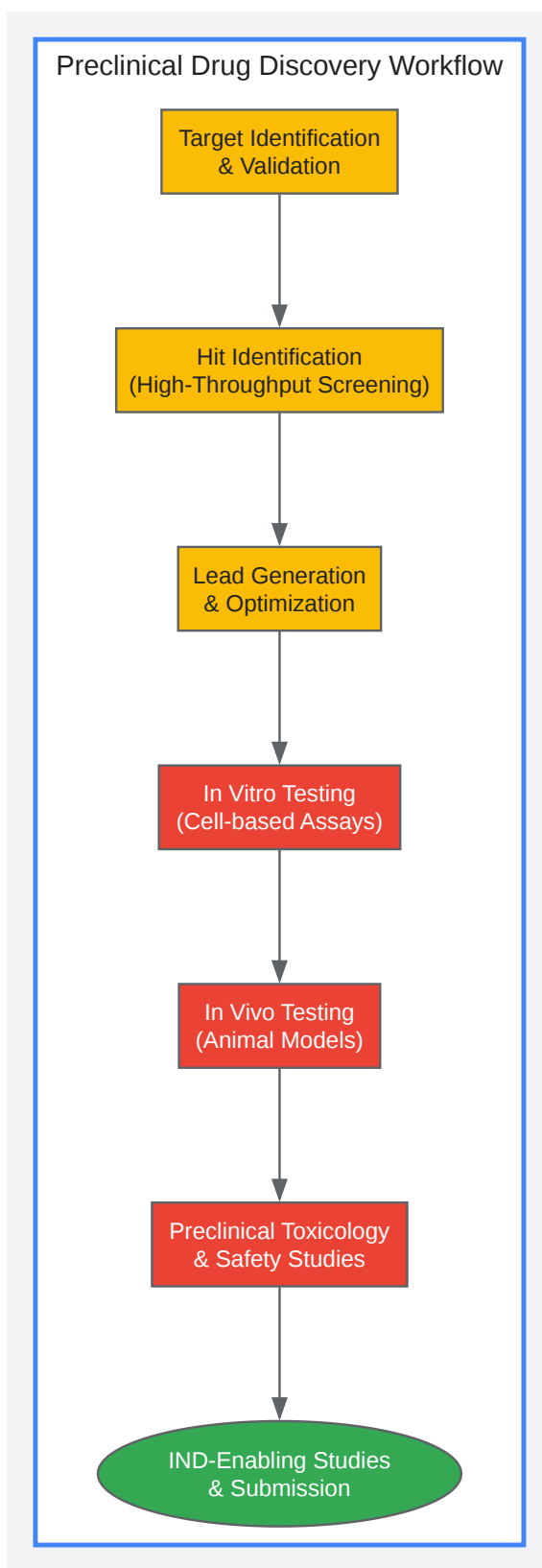
- Prepare cell lysates from treated and untreated cells.
- Determine the protein concentration of each lysate using a BCA assay.
- Separate the proteins by SDS-PAGE.
- Transfer the separated proteins to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody overnight at 4°C.
- Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and add the chemiluminescent substrate.
- Visualize the protein bands using an imaging system.
- Quantify the band intensity to determine the relative protein expression levels.

Mandatory Visualizations



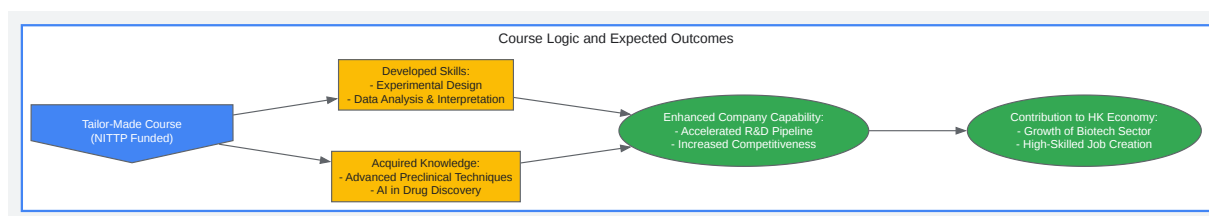
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Caption: The MAPK signaling pathway, a key regulator of cell growth and a common target in cancer drug discovery.



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Caption: A simplified workflow of the preclinical drug development process from target identification to IND submission.



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Caption: The logical relationship between the proposed course, skill development, and its impact on the company and the broader Hong Kong economy.

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